molecular formula C24H40N2O4 B4935538 3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]

3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]

Cat. No.: B4935538
M. Wt: 420.6 g/mol
InChI Key: PQWUJLKTIKKLKM-UHFFFAOYSA-N
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Description

3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol] is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as PPOP and has gained significant attention in recent years due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of PPOP is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, PPOP has been shown to enhance the activity of the neurotransmitter GABA, which is known to have a calming effect on the central nervous system.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to improve memory and cognitive function in Alzheimer's disease models. Additionally, PPOP has been shown to have a protective effect on brain cells, which may help to prevent or delay the onset of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPOP is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, PPOP has been shown to exhibit a wide range of pharmacological activities, which makes it a versatile compound for use in lab experiments. However, one of the main limitations of PPOP is its limited solubility in water, which can make it difficult to work with in certain lab settings.

Future Directions

There are several future directions for research on PPOP. One area of interest is the development of new drugs based on the chemical structure of PPOP. Additionally, further research is needed to fully understand the mechanism of action of PPOP and its potential therapeutic applications. Finally, more studies are needed to explore the potential side effects and toxicity of PPOP, as well as its interactions with other drugs.

Synthesis Methods

The synthesis of PPOP involves the reaction of 1,4-dibromobenzene with 1-(4-methyl-1-piperidinyl)-2-propanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and 1,2-dibromoethane to produce the final product.

Scientific Research Applications

PPOP has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, PPOP has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O4/c1-19-7-11-25(12-8-19)15-21(27)17-29-23-3-5-24(6-4-23)30-18-22(28)16-26-13-9-20(2)10-14-26/h3-6,19-22,27-28H,7-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWUJLKTIKKLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCC(CC3)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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